molecular formula C11H13N3O2S B2516300 5,6-Dimethyl-N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide CAS No. 2415526-65-5

5,6-Dimethyl-N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide

Cat. No. B2516300
CAS RN: 2415526-65-5
M. Wt: 251.3
InChI Key: SYMJIGUMWZZHTI-UHFFFAOYSA-N
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Description

Pyrimidine derivatives, such as the one you mentioned, are of great interest due to their biological potential . They are key structural fragments of various therapeutics and have been studied extensively in the development of new therapies .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can vary greatly depending on the specific compound. Pyrimidines are a type of heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex and varied. They often involve the reactivities of the substituents linked to the ring carbon and nitrogen atoms . The specific chemical reactions for “5,6-Dimethyl-N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide” are not available in the retrieved data.

Mechanism of Action

The mechanism of action of pyrimidine derivatives can depend on their specific structure and the biological system they interact with. Some pyrimidine derivatives have shown therapeutic interest and have been approved for use as therapeutics . The specific mechanism of action for “5,6-Dimethyl-N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide” is not available in the retrieved data.

Future Directions

The future directions in the study of pyrimidine derivatives likely involve the development of new synthetic methods, the discovery of new therapeutic applications, and a deeper understanding of their biological mechanisms of action .

properties

IUPAC Name

5,6-dimethyl-N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-6-7(2)12-5-13-9(6)10(15)14-8-3-4-17-11(8)16/h5,8H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMJIGUMWZZHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2CCSC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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